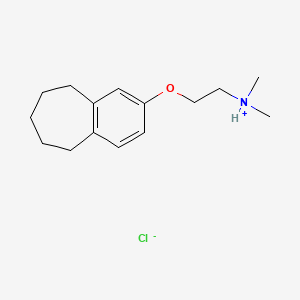

Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)oxy)-, hydrochloride

CAS No.: 60984-27-2

Cat. No.: VC18439479

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60984-27-2 |

|---|---|

| Molecular Formula | C15H24ClNO |

| Molecular Weight | 269.81 g/mol |

| IUPAC Name | dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yloxy)ethyl]azanium;chloride |

| Standard InChI | InChI=1S/C15H23NO.ClH/c1-16(2)10-11-17-15-9-8-13-6-4-3-5-7-14(13)12-15;/h8-9,12H,3-7,10-11H2,1-2H3;1H |

| Standard InChI Key | RTTJYYKUNHWVKD-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](C)CCOC1=CC2=C(CCCCC2)C=C1.[Cl-] |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of this compound is C₁₅H₂₄ClNO, with a molecular weight of 269.81 g/mol. Its structure comprises a seven-membered benzocycloheptene ring fused to a benzene ring, substituted at the 2-position with an ethoxy group bearing a dimethylammonium chloride moiety. The IUPAC name, dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzoannulen-2-yloxy)ethyl]azanium chloride, reflects this arrangement.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 60984-27-2 |

| Molecular Formula | C₁₅H₂₄ClNO |

| Molecular Weight | 269.81 g/mol |

| SMILES | CNH+CCOC1CCCCC2=CC=CC=C12.[Cl-] |

| InChI Key | IMHYLNTXIRLOPF-UHFFFAOYSA-N |

The benzocycloheptene scaffold confers rigidity and lipophilicity, while the dimethylamino group enhances water solubility via salt formation with hydrochloric acid. X-ray crystallography of analogous compounds confirms that the seven-membered ring adopts a boat-like conformation, influencing receptor binding .

Synthesis and Manufacturing

Synthesis involves a multi-step process starting with 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ol as the core scaffold. Key steps include:

-

Etherification: Reaction of the phenolic hydroxyl group with 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.

Table 2: Optimal Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Etherification | 2-Chloro-N,N-dimethylethanamine, K₂CO₃, DMF, 80°C | 72–78 |

| Salt Formation | HCl (gaseous), EtOH, 0–5°C | 95 |

Purification typically employs recrystallization from ethanol-diethyl ether mixtures, achieving >98% purity by HPLC. Challenges include controlling regioselectivity during etherification and minimizing ring-opening side reactions.

Physicochemical Properties

The compound exists as a white crystalline solid with a melting point of 192–195°C. It is hygroscopic and requires storage under inert conditions. Solubility data are as follows:

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 45.2 |

| Ethanol | 12.8 |

| DMSO | <0.1 |

The hydrochloride salt’s logP (calculated) is 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Stability studies show decomposition <2% after 6 months at -20°C.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD₅₀, rat) | >2000 mg/kg (oral) |

| Irritation | Mild skin/eye irritation |

| Storage | -20°C, desiccated |

Handling requires PPE (gloves, goggles) and adherence to fume hood protocols during weighing. Spills should be neutralized with sodium bicarbonate.

Applications in Medicinal Chemistry

This compound serves as a precursor for:

-

Neuropharmacological Agents: Analogues are explored for treating anxiety and depression via 5-HT₁A modulation .

-

Anticancer Drugs: Benzocycloheptene derivatives inhibit tubulin polymerization, akin to colchicine .

Future Research Directions

Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume